1-(Azetidin-1-yl)-2-phenoxyethan-1-one 1-(Azetidin-1-yl)-2-phenoxyethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18149687
InChI: InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

1-(Azetidin-1-yl)-2-phenoxyethan-1-one

CAS No.:

Cat. No.: VC18149687

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

1-(Azetidin-1-yl)-2-phenoxyethan-1-one -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 1-(azetidin-1-yl)-2-phenoxyethanone
Standard InChI InChI=1S/C11H13NO2/c13-11(12-7-4-8-12)9-14-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Standard InChI Key UEEXYODNBBNWSO-UHFFFAOYSA-N
Canonical SMILES C1CN(C1)C(=O)COC2=CC=CC=C2

Introduction

Molecular Architecture and Physicochemical Properties

1-(Azetidin-1-yl)-2-phenoxyethan-1-one (IUPAC name: 1-(azetidin-1-yl)-2-phenoxyethanone) is classified as a ketone due to the presence of a carbonyl group (C=O) within its ethanone moiety. The azetidine ring—a four-membered nitrogen-containing heterocycle—imparts structural rigidity and electronic characteristics that influence reactivity. The phenoxy group, an aromatic ether substituent, contributes to the compound’s lipophilicity and potential for π-π interactions.

Structural Determinants

  • Molecular Formula: C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2

  • Molecular Weight: 191.23 g/mol

  • InChI Key: UEEXYODNBBNWSO-UHFFFAOYSA-N

  • Canonical SMILES: C1CN(C1)C(=O)COC2=CC=CC=C2\text{C1CN(C1)C(=O)COC2=CC=CC=C2}

The compound’s three-dimensional conformation is stabilized by intramolecular interactions, including hydrogen bonding between the azetidine nitrogen and the carbonyl oxygen. Computational modeling suggests that the azetidine ring adopts a puckered conformation to alleviate angle strain, while the phenoxy group remains coplanar with the ethanone backbone.

Synthetic Methodologies

The synthesis of 1-(Azetidin-1-yl)-2-phenoxyethan-1-one involves multistep organic reactions optimized for yield and purity. While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically follows one of two routes:

Nucleophilic Acyl Substitution

Azetidine reacts with phenoxyacetyl chloride in the presence of a base such as triethylamine. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation. The reaction proceeds via nucleophilic attack by the azetidine nitrogen on the electrophilic carbonyl carbon of phenoxyacetyl chloride:

Azetidine+Phenoxyacetyl ChlorideEt3N1-(Azetidin-1-yl)-2-phenoxyethan-1-one+HCl\text{Azetidine} + \text{Phenoxyacetyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-(Azetidin-1-yl)-2-phenoxyethan-1-one} + \text{HCl}

Purification via column chromatography or recrystallization yields the final product with >90% purity.

Transition Metal-Catalyzed Coupling

Alternative approaches employ Suzuki-Miyaura cross-coupling to assemble the phenoxy-azetidine scaffold. For example, a boronic ester-functionalized azetidine derivative couples with a halogenated phenoxyethanone precursor in the presence of palladium catalysts. This method offers regioselectivity but requires stringent anhydrous conditions.

Analytical Characterization

Advanced spectroscopic and spectrometric techniques are essential for confirming the compound’s identity and purity:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR: Distinct signals include a triplet at δ 3.8–4.2 ppm (azetidine CH2_2), a singlet at δ 4.6 ppm (COCH2_2O), and aromatic protons at δ 6.8–7.4 ppm.

  • 13C^{13}\text{C} NMR: Key resonances at δ 207 ppm (C=O), 68 ppm (COCH2_2O), and 45 ppm (azetidine N-CH2_2).

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 191.23, consistent with the molecular weight. Fragmentation patterns indicate cleavage of the azetidine ring and phenoxy group.

Reactivity and Functionalization

The compound’s reactivity is governed by its ketone group, azetidine ring, and phenoxy substituent:

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 under acidic conditions oxidizes the ketone to a carboxylic acid, albeit with low regioselectivity due to competing azetidine ring opening.

  • Reduction: NaBH4_4 selectively reduces the carbonyl group to a secondary alcohol, preserving the azetidine structure.

Ring-Opening Reactions

The strained azetidine ring undergoes nucleophilic ring-opening with strong nucleophiles (e.g., Grignard reagents), yielding γ-amino alcohols. For example:

1-(Azetidin-1-yl)-2-phenoxyethan-1-one+RMgXRCH2CH(OH)CH2NHCOC6H4OPh\text{1-(Azetidin-1-yl)-2-phenoxyethan-1-one} + \text{RMgX} \rightarrow \text{RCH}_2\text{CH(OH)CH}_2\text{NHCOC}_6\text{H}_4\text{OPh}

Comparative Analysis with Analogous Structures

CompoundKey Structural VariationReactivity Differences
1-(Pyrrolidin-1-yl)-2-phenoxyethan-1-oneFive-membered azacycleReduced ring strain, slower hydrolysis
1-(Azetidin-1-yl)-2-(4-nitrophenoxy)ethan-1-oneNitro-substituted phenoxy groupEnhanced electrophilicity, redox activity

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